molecular formula C12H15FO B14057221 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene

1-Cyclopropoxy-3-fluoro-2-isopropylbenzene

Cat. No.: B14057221
M. Wt: 194.24 g/mol
InChI Key: QLYOEPJSVJQGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-3-fluoro-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a fluoro group, and an isopropyl group

Preparation Methods

The synthesis of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

1-Cyclopropoxy-3-fluoro-2-isopropylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropoxy-3-fluoro-2-isopropylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopropoxy-3-fluoro-2-isopropylbenzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of the substituents on the benzene ring. The unique combination of substituents in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-cyclopropyloxy-3-fluoro-2-propan-2-ylbenzene

InChI

InChI=1S/C12H15FO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

QLYOEPJSVJQGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.